Phenolphthalein Diphosphate Tetrasodium Salt

Descripción general

Descripción

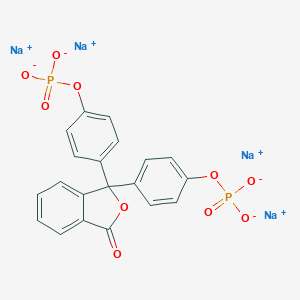

Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate is a complex organic compound with significant applications in various scientific fields. It is characterized by its orange-pink crystalline powder form and is known for its stability and hygroscopic nature .

Métodos De Preparación

The synthesis of Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate involves multiple steps, including the reaction of benzofuran derivatives with phosphonate groups under controlled conditions. Industrial production methods typically involve the use of high-purity reagents and precise reaction conditions to ensure the desired product’s quality and yield.

Análisis De Reacciones Químicas

Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Key Applications

-

pH Indicator in Analytical Chemistry

- Description : The compound serves as an effective pH indicator in titrations and biochemical assays, allowing researchers to monitor pH changes during reactions.

- Case Study : In enzyme assays, phenolphthalein diphosphate tetrasodium salt is used to determine enzyme activity by observing color shifts at specific pH levels, which correlate with enzyme stability and functionality .

-

Biochemical Research

- Description : It is commonly employed in studies involving enzyme kinetics and protein interactions.

- Application Example : In research focused on acid phosphatase, the compound aids in quantifying enzyme activity through its colorimetric response, facilitating the identification of enzymes in biological samples such as semen .

- Pharmaceutical Formulations

-

Environmental Monitoring

- Description : It plays a crucial role in assessing water quality by indicating the presence of contaminants through pH changes.

- Application Example : In environmental studies, this compound is utilized to monitor the acidity of water bodies, providing insights into pollution levels and ecosystem health .

- Educational Demonstrations

Data Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Analytical Chemistry | pH indicator for titrations and assays | Enzyme activity monitoring |

| Biochemical Research | Studies involving enzyme kinetics and protein interactions | Acid phosphatase quantification |

| Pharmaceutical Formulations | Enhances solubility and stability of drugs | Oral medication development |

| Environmental Monitoring | Assessment of water quality via pH changes | Pollution monitoring |

| Educational Demonstrations | Teaching tool for illustrating acid-base reactions | Laboratory experiments |

Case Study 1: Enzyme Activity Assay

In a study published in the Journal of Clinical Microbiology, this compound was used to identify Staphylococcus saprophyticus in urine cultures. The study demonstrated that the compound could effectively differentiate between phosphatase-positive and negative strains, highlighting its utility in clinical diagnostics .

Case Study 2: Forensic Applications

A patent outlines a method for synthesizing this compound specifically for forensic applications. The synthesized compound was used to quantify acid phosphatase levels in biological samples from crime scenes, demonstrating its critical role in forensic science .

Mecanismo De Acción

The mechanism of action of Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context of its use .

Comparación Con Compuestos Similares

When compared to similar compounds, Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate stands out due to its unique structural features and stability. Similar compounds include phenolphthalein diphosphate tetrasodium salt and other benzofuran derivatives. These compounds share some chemical properties but differ in their specific applications and reactivity .

Actividad Biológica

Phenolphthalein diphosphate tetrasodium salt (also known as phenolphthalein bisphosphate tetrasodium salt) is a compound utilized primarily in biochemical assays and laboratory diagnostics. Its biological activity is closely tied to its role as a substrate for various phosphatase enzymes, particularly in the identification and differentiation of bacterial species.

This compound has the following characteristics:

- Molecular Formula : C₂H₁₂Na₄O₇P₂

- Molecular Weight : 566.21 g/mol

- Appearance : White to light yellow powder

- Solubility : Soluble in water, forming a clear solution at concentrations below 50 mg/mL

1. Detection of Phosphatase Activity

This compound serves as a chromogenic substrate for phosphatases, which are enzymes that hydrolyze phosphate groups from various molecules. This property is exploited in microbiological assays to differentiate between phosphatase-positive and phosphatase-negative bacterial strains.

- In a study by Pickett and Welch (1985), phenolphthalein diphosphate was incorporated into blood agar to identify Staphylococcus saprophyticus. The phosphatase-positive colonies turned pink upon hydrolysis, indicating their enzymatic activity, while negative colonies remained colorless .

2. Use in Microbiological Media

The compound is frequently used in modified Baird Parker agar and other selective media to assess the expression of phosphatases in bacteria such as Staphylococcus aureus and Escherichia coli. This application is critical for clinical diagnostics, particularly in urinary tract infections where distinguishing between pathogenic and non-pathogenic strains is essential .

Case Study 1: Identification of Staphylococcus saprophyticus

In a clinical microbiology setting, the use of this compound allowed for effective differentiation between S. saprophyticus and other coagulase-negative staphylococci. The study demonstrated that out of 193 strains tested, 100% of S. saprophyticus isolates were phosphatase-negative, while 85% of S. epidermidis isolates were positive . This distinction is crucial for accurate diagnosis and treatment decisions.

Case Study 2: Quantitative Urine Cultures

Another significant application was reported in quantitative urine cultures where the presence of S. saprophyticus was quantified using phenolphthalein diphosphate as a substrate. The study found that the quantities ranged from to over CFU/mL, highlighting its utility in clinical diagnostics for urinary tract infections .

Research Findings

Recent research has focused on optimizing the use of this compound in various laboratory settings:

- Stability : It has been noted that the stability of phenolphthalein diphosphate can vary significantly based on storage conditions, with degradation potentially leading to false-positive results in enzymatic assays. Proper storage at -20°C is recommended to maintain its integrity .

- Sensitivity : The sensitivity of detection methods utilizing this compound has improved with advancements in microbiological techniques, allowing for quicker and more accurate identification of pathogens .

Summary Table of Biological Activities

| Activity | Details |

|---|---|

| Enzyme Substrate | Used for detecting phosphatase activity in bacteria |

| Microbial Differentiation | Differentiates between phosphatase-positive and negative staphylococci |

| Clinical Application | Utilized in urine cultures for diagnosing urinary tract infections |

| Storage Recommendations | Store at -20°C to prevent degradation |

Propiedades

IUPAC Name |

tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O10P2.4Na/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMKLCRJVFFVDW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Na4O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80421976 | |

| Record name | Phenolphthalein Diphosphate Tetrasodium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-09-8, 68807-90-9 | |

| Record name | Phenolphthalein Diphosphate Tetrasodium Salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80421976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.